molecular formula C17H14N4O5 B14983762 N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide

Cat. No.: B14983762
M. Wt: 354.32 g/mol
InChI Key: IUBMXXXLLFOLRD-UHFFFAOYSA-N
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Description

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, nitro groups, and oxadiazole moieties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions. The final step often involves the nitration of the aromatic ring to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, phenylhydrazine, and various acids and bases. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, aminobenzamides, and other derivatives that retain the core structure of the original compound.

Scientific Research Applications

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group and oxadiazole ring play crucial roles in its reactivity and binding affinity to biological targets. These interactions can lead to the modulation of enzymatic activities, inhibition of specific proteins, and other biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid
  • 4-methoxy-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide
  • 4-methoxy-N-(4-nitrobenzyl)aniline

Uniqueness

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines, offering opportunities for further research and development.

Properties

Molecular Formula

C17H14N4O5

Molecular Weight

354.32 g/mol

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide

InChI

InChI=1S/C17H14N4O5/c1-10-8-11(6-7-14(10)25-2)15-16(20-26-19-15)18-17(22)12-4-3-5-13(9-12)21(23)24/h3-9H,1-2H3,(H,18,20,22)

InChI Key

IUBMXXXLLFOLRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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